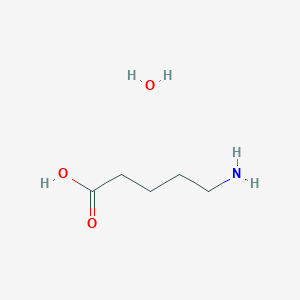

5-aminopentanoic Acid Hydrate

Description

BenchChem offers high-quality 5-aminopentanoic Acid Hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-aminopentanoic Acid Hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-aminopentanoic acid;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.H2O/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H,7,8);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMBIXMUKZJOMOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(=O)O.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5-Aminopentanoic Acid Hydrate: Solubility Profile & Solvent Engineering Guide

The following technical guide details the solubility profile, physicochemical behavior, and processing protocols for 5-aminopentanoic acid hydrate.

Executive Summary

5-Aminopentanoic acid (5-AVA), also known as 5-aminovaleric acid, is a critical

Researchers often encounter processing difficulties due to its zwitterionic nature . While highly soluble in water, 5-AVA exhibits poor solubility in most organic solvents. This guide provides a mechanistic understanding of these limitations and actionable protocols to engineer solubility for synthesis, extraction, and crystallization.

Physicochemical Characterization

To manipulate the solubility of 5-AVA hydrate, one must first understand the forces holding its crystal lattice together.

The Zwitterionic Lattice

In its solid state (including the hydrate form), 5-AVA does not exist as a neutral molecule (

-

Electrostatic Lattice Energy: The crystal is held together by strong ionic interactions between the ammonium and carboxylate termini.

-

Hydration: The "hydrate" designation implies water molecules are incorporated into the crystal lattice, stabilizing the charged termini via hydrogen bonding. This increases the energy required to disrupt the lattice with non-protic solvents.

Key Properties Table

| Property | Value | Implication for Solubility |

| Molecular Formula | Hydrophilic core. | |

| Molecular Weight | 117.15 g/mol (anhydrous) | Low MW favors dissolution, but polarity opposes it in organics. |

| LogP (Octanol/Water) | -2.6 to -2.8 | Highly hydrophilic; partitions almost exclusively into aqueous phases. |

| pKa (Carboxyl) | ~4.38 | Deprotonated at neutral pH. |

| pKa (Amino) | ~10.21 | Protonated at neutral pH. |

| Melting Point | 157–160 °C | High MP indicates strong lattice forces (hard to dissolve without heat or polarity). |

Solubility Landscape

The solubility of 5-AVA is dictated by the "Like Dissolves Like" principle, specifically the ability of the solvent to solvate charged ions.

Solvent Compatibility Matrix

| Solvent Class | Examples | Solubility Rating | Mechanistic Notes |

| Aqueous | Water, PBS, Buffers | High (>100 mg/mL) | Water has the high dielectric constant ( |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | Solubility decreases drastically as carbon chain length of the alcohol increases. Methanol may dissolve trace amounts; Ethanol acts as an anti-solvent. |

| Polar Aprotic | DMSO, DMF | Slightly Soluble | Despite high polarity, these solvents lack the H-bond donor capability to effectively solvate the carboxylate anion efficiently compared to water. Solubility is often <1 mg/mL unless heated. |

| Non-Polar | Hexane, Toluene, DCM | Insoluble | Cannot overcome the electrostatic lattice energy. Used strictly as anti-solvents or washing agents. |

| Acidified Organics | MeOH + HCl | Soluble | Protonation of the carboxylate ( |

The "Zwitterion Trap" (Visualized)

The following diagram illustrates why 5-AVA dissolves in water but precipitates in ethanol.

Figure 1: Mechanistic pathway of dissolution vs. precipitation. Water effectively shields the ionic charges, while organic solvents force the ions back into the lattice.

Experimental Protocols

Protocol A: Solubility Testing (Gravimetric)

Use this to determine precise solubility limits for your specific batch of hydrate.

-

Preparation: Weigh 100 mg of 5-AVA hydrate into a glass vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., Methanol).

-

Equilibration: Vortex for 5 minutes. If fully dissolved, add more solid. If undissolved, sonicate at 40°C for 20 minutes.

-

Observation:

-

Quantification: Filter the suspension through a 0.22 µm PTFE syringe filter. Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Calculation:

-

Protocol B: Recrystallization (Water/Ethanol System)

The standard method for purifying 5-AVA hydrate.

-

Dissolution: Dissolve crude 5-AVA in the minimum amount of distilled water at 60°C. (Approx. 0.5 mL water per gram of solid).

-

Filtration: Filter hot to remove insoluble mechanical impurities.

-

Anti-Solvent Addition: While stirring, slowly add absolute ethanol (or acetone) dropwise.

-

Target Ratio: Typically 1:5 to 1:10 (Water:Ethanol).

-

Endpoint: Stop when a persistent cloudiness (turbidity) appears.

-

-

Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

-

Harvest: Filter the white crystals, wash with cold ethanol, and dry under vacuum.

Protocol C: Solubilization in Organics via Derivatization

If you MUST perform a reaction in an organic solvent (e.g., DCM or DMF).

To dissolve 5-AVA in organic solvents, you must "mask" the zwitterion.

-

Option 1 (Acidic): Add 1.1 equivalents of HCl (e.g., 4M HCl in Dioxane). This forms the Hydrochloride Salt (

).-

Result: Soluble in polar organics like DMF, Methanol, and sometimes DCM/CHCl3 mixtures.

-

-

Option 2 (Basic): Add 1.1 equivalents of DBU or Triethylamine. This forms the Amine Salt (

).-

Result: Soluble in alcohols and some chlorinated solvents.

-

-

Option 3 (Silylation): React with TMS-Cl or BSA.

-

Result: The silylated derivative is soluble in non-polar solvents like Hexane or Toluene.

-

Process Workflow Diagram

Use this decision tree to select the correct solvent system for your application.

Figure 2: Decision tree for solvent selection based on experimental goals.

References

-

PubChem. (n.d.). 5-Aminovaleric acid (Compound).[2][4][6][7][8][9][10][11] National Library of Medicine. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Solvents and Methods. Retrieved from [Link]

-

Royal Society of Chemistry. (2022). Mechanistic study of the solubilization effect of basic amino acids.[1][12] (Insight into zwitterion interactions). Retrieved from [Link]

Sources

- 1. Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02870K [pubs.rsc.org]

- 2. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mt.com [mt.com]

- 4. CAS 660-88-8: 5-Aminovaleric acid | CymitQuimica [cymitquimica.com]

- 5. bachem.com [bachem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 5-Aminovaleric acid (CAS 660-88-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Livestock Metabolome Database: Showing metabocard for 5-Aminopentanoic acid (LMDB00429) [lmdb.ca]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 5-Aminovaleric acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]

- 12. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of Action of 5-Aminopentanoic Acid Hydrate as a GABA Analogue

An In-Depth Technical Guide:

Abstract

5-Aminopentanoic acid, a naturally occurring delta-amino acid and structural analogue of γ-aminobutyric acid (GABA), presents a multifaceted mechanism of action within the central nervous system (CNS).[1][2] As the primary inhibitory neurotransmitter, GABA's activity is fundamental to maintaining balanced neural signaling.[3][4] 5-Aminopentanoic acid, also known as 5-aminovaleric acid (DAVA), interacts with the GABAergic system at multiple points, exhibiting a dualistic activity profile at GABA receptors and serving as a substrate for GABA's primary metabolic enzyme. This guide provides a detailed examination of its molecular interactions, outlines robust experimental protocols for its characterization, and synthesizes current knowledge to inform future research and drug development endeavors.

Foundational Context: The GABAergic Synapse

To comprehend the action of 5-aminopentanoic acid, a foundational understanding of the GABAergic system is essential. This system is the principal source of inhibitory tone in the CNS, acting as a crucial counterbalance to excitatory neurotransmission.[4][5] Its primary components are:

-

GABA Receptors: These are broadly classified into two main types:

-

GABA-A (GABAA) Receptors: These are ionotropic, ligand-gated ion channels permeable to chloride (Cl⁻) ions.[6][7] Upon GABA binding, the channel opens, allowing Cl⁻ influx, which hyperpolarizes the neuron and makes it less likely to fire an action potential.[6][8]

-

GABA-B (GABAB) Receptors: These are metabotropic G-protein-coupled receptors (GPCRs).[4][5] Their activation initiates a slower, more prolonged inhibitory response, often by activating potassium (K⁺) channels or inhibiting calcium (Ca²⁺) channels.[5][8]

-

-

GABA Transporters (GATs): Located on presynaptic neurons and surrounding glial cells, these proteins are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its signaling action.[8][9]

-

GABA-Transaminase (GABA-T): This mitochondrial enzyme catabolizes GABA into succinic semialdehyde, playing a key role in its degradation and recycling pathway.[5][9]

Core Mechanism of Action: A Dual-Function Ligand

5-Aminopentanoic acid's interaction with the GABAergic system is not monolithic; it engages multiple components, resulting in a complex pharmacological profile. It is best understood as a weak, dual-function ligand at GABA receptors and a substrate for GABA metabolism.

Direct Interaction with GABA Receptors

The primary mechanism of action involves direct binding to both major classes of GABA receptors, albeit with opposing functional outcomes.

-

GABAA Receptor Agonism: 5-Aminopentanoic acid acts as a weak agonist at GABAA receptors.[1][10] This implies that it can bind to the GABA recognition site on the receptor complex and induce a conformational change that opens the chloride ion channel, leading to neuronal inhibition. However, its efficacy and potency are significantly lower than that of the endogenous ligand, GABA.

-

GABAB Receptor Antagonism: In contrast to its effect on GABAA receptors, 5-aminopentanoic acid functions as a weak but selective GABAB receptor antagonist.[11] It competitively binds to GABAB receptors, preventing GABA from activating them and thereby blocking the associated slow, prolonged inhibitory signaling cascade.[11] This antagonistic action is a key differentiator from many other GABA analogues.

This dual activity is unusual. While the agonism at GABAA receptors contributes to inhibitory tone, the antagonism at GABAB receptors could, under certain conditions, lead to a reduction of GABA-mediated inhibition, particularly at presynaptic autoreceptors that regulate GABA release.

Interaction with GABA-Transaminase (GABA-T)

Beyond receptor interaction, 5-aminopentanoic acid is a known substrate for GABA-T, the enzyme responsible for GABA degradation.[2][12] This has two significant implications:

-

Metabolic Pathway: 5-aminopentanoic acid can be catabolized by the same enzymatic machinery as GABA.

-

Competitive Inhibition: By acting as a substrate, it may competitively inhibit the degradation of endogenous GABA, potentially leading to a localized increase in synaptic GABA concentrations. This effect would be most pronounced if its affinity for GABA-T is high and its turnover rate is low compared to GABA.

The interaction with GABA transporters (GATs) is less defined in current literature and represents a critical area for further investigation.

Summary of Pharmacological Actions

The following table summarizes the known interactions of 5-aminopentanoic acid within the GABAergic system.

| Target Component | Interaction Type | Functional Outcome | Reference |

| GABAA Receptor | Weak Agonist | Direct, but weak, neuronal inhibition via Cl⁻ influx. | [10] |

| GABAB Receptor | Weak Antagonist | Blocks GABA-mediated slow inhibition; may disinhibit. | [11] |

| GABA-Transaminase | Substrate | Metabolized by the enzyme; may compete with GABA. | [2][12] |

| GABA Transporters | Undetermined | Interaction and effect on GABA reuptake are not established. | N/A |

Methodologies for Characterizing GABA Analogues

Validating and quantifying the mechanism of action for a compound like 5-aminopentanoic acid requires a multi-pronged experimental approach. The following protocols provide a self-validating system for robust characterization.

Protocol: Radioligand Receptor Binding Assay

Causality: This assay is foundational for determining if a compound physically interacts with a receptor and with what affinity (Ki). It is the first step in confirming a direct binding mechanism.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) in ice-cold buffer. Centrifuge to pellet membranes and wash repeatedly to remove endogenous ligands. Resuspend the final pellet to a known protein concentration.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]muscimol for GABAA sites or [³H]CGP54626 for GABAB sites), and varying concentrations of 5-aminopentanoic acid (as the competitor).

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to reach binding equilibrium.

-

Filtration: Rapidly filter the assay mixture through glass fiber filters using a cell harvester. This separates receptor-bound radioligand from the unbound fraction.

-

Quantification: Wash the filters, add scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of 5-aminopentanoic acid. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

Causality: While binding assays confirm interaction, they do not reveal function (agonist vs. antagonist). TEVC in Xenopus oocytes expressing specific receptor subtypes provides a robust system to determine the functional consequences of that binding.

Methodology:

-

Oocyte Preparation: Surgically harvest oocytes from a Xenopus laevis frog. Prepare and microinject them with cRNAs encoding the subunits of the desired GABA receptor (e.g., α1, β2, γ2 for a GABAA subtype).

-

Incubation & Expression: Incubate the oocytes for 2-5 days to allow for robust expression and assembly of functional receptors on the cell membrane.

-

Recording Setup: Place a single oocyte in a recording chamber continuously perfused with buffer. Impale the oocyte with two microelectrodes (one for voltage clamp, one for current measurement) and clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Agonist Testing: Apply increasing concentrations of 5-aminopentanoic acid alone to the oocyte. Record the magnitude of the elicited inward chloride current. Plot the current response against concentration to generate a dose-response curve and determine the EC₅₀ and maximal efficacy (Imax).

-

Antagonist Testing: Apply a fixed, sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a stable baseline current. Co-perfuse with increasing concentrations of 5-aminopentanoic acid and measure the degree of inhibition of the GABA-evoked current. Calculate the IC₅₀ to quantify antagonist potency.

Synthesis and Future Directions

5-Aminopentanoic acid hydrate is a GABA analogue with a distinct and complex mechanism of action. Its profile as a weak GABAA agonist and GABAB antagonist is noteworthy.[10][11] This dualism suggests its net effect on neuronal excitability could be highly dependent on the specific neural circuit and the ambient concentration of endogenous GABA. Furthermore, its role as a substrate for GABA-T adds another layer of complexity, potentially modulating local GABA levels.[2][12]

Authoritative Grounding & Future Research Imperatives:

-

Subtype Selectivity: The vast heterogeneity of GABAA receptors, arising from different subunit combinations, dictates their pharmacology.[7] Future studies must employ electrophysiological techniques on a wide array of recombinant receptor subtypes to determine if 5-aminopentanoic acid exhibits any preference, which could be exploited for targeted drug design.

-

GABA Transporter Interaction: The lack of clear data on its interaction with GAT subtypes (GAT-1, GAT-2, GAT-3, BGT-1) is a significant knowledge gap.[13] Investigating whether it acts as a substrate or inhibitor of these transporters is crucial for a complete mechanistic understanding.

-

In Vivo Consequences: While in vitro data provide a molecular basis, in vivo studies using techniques like microdialysis are needed to confirm whether administration of 5-aminopentanoic acid alters extracellular GABA levels in the brain and to correlate its molecular actions with behavioral outcomes.

References

-

How Do GABA Analogs Work? - Uses, Side Effects, Drug Names. (2021). RxList. [Link]

-

Allan, R. D., Dickenson, H. W., Johnston, G. A. R., Kazlauskas, R., & Tran, H. W. (n.d.). Synthesis of Analogues of GABA. XIV. Synthesis and Activity of Unsaturated Derivatives of 5-Aminopentanoic Acid (d-Aminovaleric Acid). Scilit. [Link]

-

GABA analogue – Knowledge and References. (n.d.). Taylor & Francis. [Link]

-

GABA Receptor. (2025). StatPearls - NCBI Bookshelf. [Link]

-

The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. (2024). MDPI. [Link]

-

What are GABA receptor agonists and how do they work?. (2024). Patsnap Synapse. [Link]

-

GABAB receptor antagonist and GABAA receptor agonist properties of a delta-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid. (1988). PubMed. [Link]

-

5-Aminovaleric acid | C5H11NO2. (n.d.). PubChem - NIH. [Link]

-

Synthesis of Analogues of GABA. II. 4-Alkyl-4-aminobut-2-enoic Acids and a New Synthesis of Some Vinyl α-Amino Acids. (1979). Australian Journal of Chemistry. [Link]

-

Biosynthesis of 5-aminopentanoic Acid and 2-piperidone From Cadaverine and 1-piperideine in Mouse. (n.d.). PubMed. [Link]

-

Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. (2021). PubMed. [Link]

-

Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. (n.d.). PMC. [Link]

-

GABA analogue. (n.d.). Wikipedia. [Link]

-

In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase. (1983). PubMed. [Link]

-

Showing metabocard for 5-Aminopentanoic acid (LMDB00429). (2016). Livestock Metabolome Database. [Link]

-

The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. (2021). PMC. [Link]

-

The interaction of the gamma-aminobutyric acid transporter GAT-1 with the neurotransmitter is selectively impaired by sulfhydryl modification of a conformationally sensitive cysteine residue engineered into extracellular loop IV. (2003). PubMed. [Link]

-

Showing Compound 5-Aminopentanoic acid (FDB023151). (2011). FooDB. [Link]

-

Effect of 2-amino-5-phosphopentanoic acid (AP5), a glutamate NMDA receptor blocker, on neuron activity in the cat motor cortex during performance of a paw placement conditioned reflex. (n.d.). PubMed. [Link]

-

Showing NP-Card for 5-Aminopentanoic acid (NP0001412). (2021). NP-MRD. [Link]

-

Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (n.d.). PubMed. [Link]

-

Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with tricyclic cage structures in the lipophilic domain as GABA uptake inhibitors. (2021). ResearchGate. [Link]

-

An Acidic Amino Acid Transmembrane Helix 10 Residue Conserved in the Neurotransmitter:Sodium:Symporters Is Essential for the Formation of the Extracellular Gate of the γ-Aminobutyric Acid (GABA) Transporter GAT-1. (n.d.). PMC. [Link]

-

The transporter GAT1 plays an important role in GABA-mediated carbon-nitrogen interactions in Arabidopsis. (2015). Frontiers. [Link]

-

Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes. (n.d.). PMC. [Link]

-

Effects of excitatory amino acids and their antagonists on membrane and action potentials of cat caudate neurones. (n.d.). PubMed. [Link]

-

Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. (2025). MDPI. [Link]

-

Functional defects in the external and internal thin gates of the γ-aminobutyric acid (GABA) transporter GAT-1 can compensate each other. (2013). PubMed. [Link]

-

A comparison between the in vivo and in vitro activity of five potent and competitive NMDA antagonists. (n.d.). PMC. [Link]

-

GABA and Glutamate Transporters in Brain. (n.d.). Frontiers. [Link]

-

2-Minute Neuroscience: GABA. (2018). YouTube. [Link]

-

GABAA receptor. (n.d.). Wikipedia. [Link]

-

Differential Maturation of GABA Action and Anion Reversal Potential in Spinal Lamina I Neurons: Impact of Chloride Extrusion Capacity. (n.d.). PMC. [Link]

-

Amino Acid and Protein Requirements: Cognitive Performance, Stress, and Brain Function. (n.d.). National Academies Press. [Link]

-

The role of GABA neurotransmitter in the human central nervous system, physiology, and pathophysiology. (n.d.). SciELO. [Link]

-

Amino Acids that Play an Important Role in the Functioning of the Nervous System Review. (2023). E3S Web of Conferences. [Link]

-

Action of excitatory amino acids and their antagonists on hippocampal neurons. (n.d.). PMC. [Link]

-

Design, Synthesis, In Vitro and In Vivo Evaluation of Heterobivalent SiFAlin-Modified Peptidic Radioligands Targeting Both Integrin αvβ3 and the MC1 Receptor—Suitable for the Specific Visualization of Melanomas?. (2021). MDPI. [Link]

-

The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (n.d.). MDPI. [Link]

-

GABA: The Brain's Main Inhibitory Neurotransmitter | Mechanism, Receptors & Clinical Importance. (2025). YouTube. [Link]

-

Influence of excitatory amino acids on basal and sensory stimuli-induced release of 5-HT in the locus coeruleus. (n.d.). PMC. [Link]

-

Inhibitory effect of GABA on sympathetic neurotransmission in rabbit ear artery. (n.d.). PubMed. [Link]

-

The Effects of Essential Amino Acid Supplementation on Hippocampal Neurotrophin, Dopaminergic and Serotonergic Changes in an Overtraining Mouse Model. (n.d.). MDPI. [Link]

Sources

- 1. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Livestock Metabolome Database: Showing metabocard for 5-Aminopentanoic acid (LMDB00429) [lmdb.ca]

- 3. How Do GABA Analogs Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 4. mdpi.com [mdpi.com]

- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What are GABA receptor agonists and how do they work? [synapse.patsnap.com]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GABAB receptor antagonist and GABAA receptor agonist properties of a delta-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of GABA on sympathetic neurotransmission in rabbit ear artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NP-MRD: Showing NP-Card for 5-Aminopentanoic acid (NP0001412) [np-mrd.org]

- 13. Frontiers | GABA and Glutamate Transporters in Brain [frontiersin.org]

A Technical Guide to the Biosynthesis of 5-Aminopentanoic Acid from Lysine

Abstract

5-Aminopentanoic acid (5AVA), also known as 5-aminovalerate, is a C5 platform chemical with significant potential in the production of bio-based polyamides like Nylon 5.[1][2] The utilization of L-lysine, a readily available and economically viable fermentation product, as a feedstock presents a sustainable alternative to petrochemical-based synthesis.[1] This technical guide provides an in-depth exploration of the primary enzymatic pathways for the bioconversion of lysine into 5-aminopentanoic acid. We will dissect three core strategies: the direct monooxygenase-amidohydrolase system, the versatile α-oxidase mediated routes, and the indirect pathway via the cadaverine intermediate. This document is designed for researchers, scientists, and drug development professionals, offering a synthesis of technical accuracy and field-proven insights into the causality behind experimental design, pathway selection, and process optimization.

Part 1: Introduction to 5-Aminopentanoic Acid (5AVA) Biosynthesis

The transition toward a bio-based economy necessitates the development of robust and efficient microbial cell factories for the production of value-added chemicals. 5-aminopentanoic acid is a prime candidate, serving as a monomer for polyamides and a precursor for other valuable chemicals like valerolactam and 1,5-pentanediol.[1][2] L-lysine, with an annual production of over two million tons, is an ideal starting material for 5AVA synthesis due to its structural similarity and the existence of natural and engineered catabolic pathways.[1]

The core challenge in developing a commercially viable bioprocess lies in selecting and optimizing a biosynthetic pathway that offers high titer, yield, and productivity. This guide examines the most promising pathways, evaluating them based on their enzymatic mechanisms, metabolic efficiency, and practical implementation in microbial hosts.

Part 2: Direct Enzymatic Conversion Pathways from L-Lysine

Direct conversion pathways are often favored in metabolic engineering due to their atom economy and reduced number of enzymatic steps, which can minimize metabolic burden and simplify process optimization.

The Monooxygenase-Amidohydrolase Pathway (DavB-DavA System)

This elegant two-step pathway is native to Pseudomonas putida as part of its lysine catabolism machinery.[1][2] It represents one of the most direct and widely studied routes for 5AVA production.

Mechanism & Causality: The conversion is initiated by L-lysine monooxygenase (DavB) , a flavin-dependent enzyme that catalyzes the oxidative decarboxylation of L-lysine at the C-2 position to produce 5-aminovaleramide.[1][3] This step is critical as it commits the lysine molecule to the pathway. The intermediate, 5-aminovaleramide, is then hydrolyzed by 5-aminovaleramide amidohydrolase (DavA) , which specifically cleaves the amide bond to yield 5-aminopentanoic acid and ammonia.[1][2] The high specificity of these enzymes results in a clean conversion with minimal byproduct formation, making it an attractive choice for industrial applications. This pathway has been successfully expressed in hosts like Escherichia coli and Corynebacterium glutamicum for efficient 5AVA production.[4][5]

Pathway Visualization:

Caption: The DavB-DavA pathway for converting L-lysine to 5-aminopentanoic acid.

Quantitative Production Data: The DavB-DavA system has been optimized in various studies to achieve high titers of 5AVA. Whole-cell bioconversion is a common strategy, leveraging high-density cultures of recombinant E. coli.

| Host Organism | L-Lysine Input | 5AVA Titer | Molar Yield | Reference |

| E. coli (Whole-cell) | 30 g/L | 20.8 g/L | 0.87 mol/mol | [1][2] |

| E. coli (Whole-cell) | 120 g/L | 90.59 g/L | 0.94 mol/mol | [4][6] |

| C. glutamicum | N/A (de novo) | 33.1 g/L | N/A | [7][8] |

The L-lysine α-Oxidase (RaiP) Mediated Pathways

An alternative direct approach utilizes L-lysine α-oxidase (RaiP), an enzyme that oxidizes the α-carbon of L-lysine.[7][9] This initial step opens up two distinct routes to 5AVA.

Mechanism & Causality: Step 1 (Common to both routes): L-lysine α-oxidase (RaiP) catalyzes the oxidation of L-lysine to form 6-amino-2-ketocaproic acid (2K6AC), with the concomitant production of ammonia and hydrogen peroxide (H₂O₂).[1][7] The generation of H₂O₂ is a critical aspect of this pathway; it is both a potential reactant for the subsequent step and a potent cellular toxin that must be managed.

-

Route A (Oxidative Decarboxylation): In the simplest configuration, the H₂O₂ generated by RaiP can further oxidize the 2K6AC intermediate, leading to its decarboxylation and the formation of 5AVA.[1] While elegant in its simplicity, this route can be difficult to control, and the reactivity of H₂O₂ can lead to enzyme inactivation and unwanted side reactions.

-

Route B (Engineered Enzymatic Cascade): To create a more robust and controllable system, a three-enzyme cascade has been engineered.[7][8][10] Following the initial RaiP-catalyzed reaction, an α-ketoacid decarboxylase (KivD) is introduced to convert 2K6AC into 5-aminopentanal. This intermediate is then oxidized to 5AVA by an aldehyde dehydrogenase (PadA) .[7] Crucially, a catalase (KatE) is co-expressed to decompose the toxic H₂O₂ into water and oxygen. This modular design provides superior control over the metabolic flux and mitigates cellular stress, often leading to higher final titers.[7]

Pathway Visualization:

Caption: RaiP-mediated pathways, showing both direct oxidation and an engineered cascade.

Quantitative Production Data: The engineered cascade has demonstrated significant improvements in 5AVA production by overcoming the limitations of H₂O₂ toxicity.

| Pathway Variant | Host Organism | 5AVA Titer | Key Strategy | Reference |

| Immobilized RaiP | Cell-free | 13.4 g/L | Enzyme immobilization | [1][8] |

| Engineered Cascade | E. coli (Whole-cell) | 52.24 g/L | Co-expression of RaiP, KivD, PadA, KatE | [7][8] |

Part 3: Indirect Conversion via Cadaverine Intermediate

This pathway represents a natural lysine degradation route in many microorganisms and involves the initial decarboxylation of lysine to cadaverine.[11][12][13]

Mechanism & Causality: The conversion begins with the action of lysine decarboxylase (LdcC or CadA in E. coli) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme that removes the C-1 carboxyl group from lysine to produce cadaverine.[7][14] Cadaverine is then metabolized to 5-aminopentanal through the action of an amine oxidase (such as diamine oxidase) or a transaminase (like putrescine transaminase, PatA).[7][15][16] This step often proceeds via the cyclic intermediate 1-piperideine.[11][15] Finally, aldehyde dehydrogenase (PatD) oxidizes 5-aminopentanal to 5-aminopentanoic acid.[7][9]

From a metabolic engineering perspective, this pathway is often viewed as a competing route that diverts lysine away from more direct conversion pathways. Therefore, a common and critical strategy when engineering the DavB-DavA or RaiP pathways in E. coli is to knock out the native cadA gene to prevent this flux toward cadaverine, thereby maximizing the carbon directed to the desired product.[7]

Pathway Visualization:

Caption: The indirect conversion of L-lysine to 5AVA via a cadaverine intermediate.

Part 4: Comparative Analysis and Future Outlook

Choosing the optimal pathway depends on the specific goals of the research or production campaign, including the host organism, process type (fermentation vs. bioconversion), and tolerance to intermediates.

| Pathway | Key Enzymes | Pros | Cons |

| DavB-DavA | DavB, DavA | Highly direct (2 steps), high specificity, high reported yields. | Requires molecular oxygen, potential for enzyme inhibition at high substrate/product concentrations. |

| RaiP (Route A) | RaiP | Simplest (1 enzyme), potential for cell-free systems. | H₂O₂ toxicity, difficult to control, lower yields. |

| RaiP (Route B) | RaiP, KivD, PadA, KatE | High titers, mitigates H₂O₂ toxicity, modular and controllable. | More complex (4 enzymes), requires balancing expression levels. |

| Cadaverine | LdcC, Oxidase/Transaminase, PatD | Natural degradation route. | Often a competing pathway, volatile intermediate (cadaverine), less direct. |

Future Directions: The field is rapidly advancing toward industrial-scale production of 5AVA. Key areas of future research include:

-

Enzyme Engineering: Improving the catalytic efficiency, stability, and substrate tolerance of key enzymes like DavB and RaiP through directed evolution and rational design.

-

Host Strain Optimization: Developing robust chassis strains with enhanced precursor supply, improved cofactor regeneration (NADPH for DavB), and increased tolerance to 5AVA.

-

Process Intensification: Designing high-density fed-batch fermentation and whole-cell bioconversion processes to maximize productivity and final titer.

-

Cell-Free Systems: Exploring the use of purified enzymes in cell-free systems to eliminate the complexities of cellular metabolism and achieve higher conversion efficiencies.

Part 5: Self-Validating Experimental Protocols

The trustworthiness of any biosynthetic study relies on robust and reproducible protocols. The following methods describe a self-validating workflow where the output of the bioconversion (Protocol 1) is quantitatively verified by an analytical method (Protocol 2).

Protocol 1: Whole-Cell Bioconversion of L-Lysine using the DavB-DavA System

Objective: To convert L-lysine to 5-aminopentanoic acid using a resting-cell suspension of E. coli co-expressing DavB and DavA from P. putida.

Methodology:

-

Strain Cultivation: Inoculate a single colony of E. coli BL21(DE3) harboring the DavB-DavA expression plasmid into 5 mL of LB medium with appropriate antibiotics. Incubate overnight at 37°C with shaking (220 rpm).

-

Scale-Up and Induction: Use the overnight culture to inoculate 500 mL of Terrific Broth (TB) medium in a 2 L baffled flask. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

Protein Expression: Cool the culture to 20°C and induce recombinant protein expression by adding IPTG to a final concentration of 0.2 mM. Incubate for 16-20 hours at 20°C with shaking (180 rpm).

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5).

-

Bioconversion Reaction: Resuspend the cell pellet in the same phosphate buffer to a final OD₆₀₀ of 60. This concentrated cell suspension is the whole-cell catalyst.

-

Reaction Initiation: In a temperature-controlled vessel (e.g., a 100 mL beaker in a 30°C water bath with stirring), add the cell suspension and L-lysine to a final concentration of 120 g/L. Ensure adequate aeration to supply oxygen for the DavB reaction.

-

Time-Course Sampling: Withdraw 500 µL aliquots at regular intervals (e.g., 0, 2, 4, 8, 12, 24 hours). Immediately centrifuge the sample at 15,000 x g for 2 minutes to pellet the cells. Collect the supernatant and store at -20°C for analysis.

Protocol 2: HPLC Quantification of 5-Aminopentanoic Acid

Objective: To quantify the concentration of 5AVA in the bioconversion supernatant using reverse-phase HPLC with pre-column derivatization.

Methodology:

-

Standard Curve Preparation: Prepare a series of 5AVA standards in the reaction buffer (e.g., 0, 0.5, 1, 2, 5, 10 g/L) from a certified stock solution.

-

Sample Preparation: Thaw the supernatant samples from Protocol 1. Dilute them 10-fold to 100-fold with ultrapure water to fall within the range of the standard curve.

-

OPA Derivatization: In an HPLC vial, mix 50 µL of the diluted sample or standard with 200 µL of o-phthalaldehyde (OPA) derivatization reagent. Allow the reaction to proceed for exactly 2 minutes at room temperature in the dark.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 25 mM sodium phosphate buffer (pH 7.2) with 5% tetrahydrofuran (THF).

-

Mobile Phase B: Methanol.

-

Gradient: Start with 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, and return to 20% B to re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection: Fluorescence detector (Excitation: 340 nm, Emission: 450 nm).

-

Injection Volume: 10 µL.

-

-

Quantification: Integrate the peak area corresponding to the OPA-derivatized 5AVA. Plot the peak areas of the standards against their known concentrations to generate a linear standard curve. Use the regression equation to calculate the 5AVA concentration in the unknown samples, accounting for the dilution factor. This quantitative result validates the success and efficiency of the bioconversion described in Protocol 1.

Part 6: References

-

Liu, P., Zhang, H., Lv, M., Hu, M., Li, Z., Gao, C., Xu, P., & Ma, C. (2014). Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase. Scientific Reports, 4, 5657. [Link]

-

Park, S. J., Kim, M. J., & Lee, S. Y. (2014). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Biotechnology Journal, 9(12), 1554-1561. [Link]

-

Perry, T. L., Hestrin, M., MacDougall, L., & Hansen, S. (1983). Biosynthesis of 5-aminopentanoic Acid and 2-piperidone From Cadaverine and 1-piperideine in Mouse. Journal of Neurochemistry, 40(4), 1067-1072. [Link]

-

Livestock Metabolome Database. (2016). Showing metabocard for 5-Aminopentanoic acid (LMDB00429). [Link]

-

PubMed. (2014). Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase. Scientific Reports, 4, 5657. [Link]

-

NP-MRD. (2021). Showing NP-Card for 5-Aminopentanoic acid (NP0001412). [Link]

-

Cheng, J., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 8, 622424. [Link]

-

PubMed. (2014). High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis. Biotechnology Journal, 9(12), 1554-1561. [Link]

-

Wikipedia. (n.d.). Lysine 2-monooxygenase. [Link]

-

ResearchGate. (n.d.). Various routes of 5AVA biosynthesis from L-lysine in microorganisms. [Link]

-

Revuelta, J. L., et al. (2021). Cadaverine Is a Switch in the Lysine Degradation Pathway in Pseudomonas aeruginosa Biofilm Identified by Untargeted Metabolomics. Frontiers in Molecular Biosciences, 8, 753909. [Link]

-

Cheng, J., et al. (2021). A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 8, 622424. [Link]

-

ResearchGate. (n.d.). The biosynthesis routes of 5AVA from L-Lysine in microorganisms. [Link]

-

Creative Biolabs. (n.d.). Lysine Metabolism: Pathways, Regulation, and Biological Significance. [Link]

-

Wikipedia. (n.d.). 5-aminovalerate transaminase. [Link]

-

Ataman Kimya. (n.d.). LYSINE. [Link]

-

ResearchGate. (n.d.). Metabolic pathway design for the production of 5-aminovalerate and glutarate in Corynebacterium glutamicum. [Link]

Sources

- 1. Enzymatic production of 5-aminovalerate from l-lysine using l-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic production of 5-aminovalerate from L-lysine using L-lysine monooxygenase and 5-aminovaleramide amidohydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lysine 2-monooxygenase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High-level conversion of L-lysine into 5-aminovalerate that can be used for nylon 6,5 synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli [frontiersin.org]

- 8. A High-Efficiency Artificial Synthetic Pathway for 5-Aminovalerate Production From Biobased L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Livestock Metabolome Database: Showing metabocard for 5-Aminopentanoic acid (LMDB00429) [lmdb.ca]

- 12. 5-Aminovaleric acid | Endogenous Metabolite | TargetMol [targetmol.com]

- 13. 5-Aminovaleric acid Supplier | CAS 660-88-8 | AOBIOUS [aobious.com]

- 14. Lysine decarboxylase - Creative Enzymes [creative-enzymes.com]

- 15. Biosynthesis of 5-aminopentanoic acid and 2-piperidone from cadaverine and 1-piperideine in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cadaverine Is a Switch in the Lysine Degradation Pathway in Pseudomonas aeruginosa Biofilm Identified by Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

Thermochemical Profiling of 5-Aminopentanoic Acid Hydrate: A Technical Guide

The following technical guide details the thermochemical properties of 5-aminopentanoic acid (5-APA), focusing on its solid-state thermodynamics, hydration dynamics, and experimental characterization.

Executive Summary

5-Aminopentanoic acid (5-APA), also known as

This guide provides a definitive thermochemical profile of 5-APA, synthesizing experimental data on its enthalpy of formation, combustion, and heat capacity.[1] It further details the thermodynamic drivers of its hydration and provides step-by-step protocols for characterizing its solid-state stability.[1]

Chemical Identity & Solid-State Architecture[1]

5-APA exists in the solid state primarily as a zwitterion (

| Property | Data |

| IUPAC Name | 5-Aminopentanoic acid |

| CAS Registry Number | 660-88-8 |

| Formula | |

| Molar Mass | 117.15 g/mol |

| Crystal Habit | Monoclinic (typical for amino acid homologs) |

| Zwitterionic Character | High dipole moment; stabilization requires ~4-5 water molecules in solution [1].[1][2][3] |

Thermochemical Properties (Standard State)

The following values represent the standard state properties of crystalline 5-APA at

Table 1: Standard Thermodynamic Functions

| Quantity | Symbol | Value | Uncertainty | Source |

| Enthalpy of Combustion | -2935.5 kJ/mol | Skoulika & Sabbah (1983) [2] | ||

| Enthalpy of Formation | -604.17 kJ/mol | NIST / Skoulika (1983) [2] | ||

| Gibbs Energy of Formation | -460.0 kJ/mol | Est.[1] | Literature Compilation [3] | |

| Molar Heat Capacity | 163.7 J/(K·mol) | - | NIST [2] | |

| Melting/Decomposition | 157 - 158 °C | - | HMDB / Sigma [4] |

Note on Entropy (

): While specific experimentalvalues for 5-APA are rare in standard compilations, it can be estimated from homologous series (GABA ) and the methylene increment ( ), yielding an estimated .

Thermodynamic Cycle Visualization

The relationship between formation, combustion, and solution enthalpies is visualized below.

Figure 1: Thermochemical cycle linking formation, combustion, and solution properties of 5-APA.[1]

Hydration Dynamics & Hygroscopicity

While 5-APA is most stable as an anhydrous zwitterion, "5-APA hydrate" often refers to the hygroscopic nature of the solid or a specific salt form (e.g., Hydrochloride salt).[1]

The Hydration Effect

In aqueous solution, the zwitterionic headgroups (

-

Zwitterion Stabilization: Theoretical studies indicate that approximately 4-5 water molecules are required to stabilize the zwitterionic form over the neutral form in the gas phase [1].[1]

-

Solubility: 5-APA exhibits high water solubility (~1000 mg/mL at 20°C) [4], driven by the favorable enthalpy of hydration of the charged termini overcoming the hydrophobic effect of the pentyl chain.

Dehydration Kinetics

If a hydrated crystal form (pseudo-polymorph) is isolated, dehydration typically follows first-order kinetics.[1]

-

Dehydration Onset: Surface water is lost < 100°C.[1]

-

Lattice Water: Stoichiometric water (if present) is typically released between 80°C and 120°C, appearing as an endothermic event in DSC prior to melting/decomposition at 158°C.

Experimental Methodologies

To validate the thermochemical profile of a specific 5-APA sample (anhydrous vs. hydrate), the following protocols are recommended.

Protocol A: Combustion Calorimetry (Energy of Combustion)

Objective: Determine

-

Preparation: Pelletize ~0.5 g of dried 5-APA.

-

Combustion: Burn in a static bomb calorimeter at 3.0 MPa

. -

Correction: Apply Washburn corrections for the formation of nitric acid (

) from nitrogen. -

Calculation:

. Convert to enthalpy:

Protocol B: Thermal Analysis (Hydrate Identification)

Objective: Distinguish between surface moisture and stoichiometric hydrate.

-

TGA (Thermogravimetric Analysis):

-

DSC (Differential Scanning Calorimetry):

-

Use hermetically sealed aluminum pans with a pinhole.[1]

-

Look for a broad endotherm (dehydration) followed by a sharp endotherm (melting/decomposition).

-

Workflow Visualization

Figure 2: Analytical workflow for distinguishing anhydrous 5-APA from hydrated forms.

Implications for Drug Development

-

Formulation Stability: The high melting point (158°C) suggests good thermal stability for solid dosage forms. However, the hygroscopicity requires humidity-controlled storage (desiccators) to prevent deliquescence.[1]

-

Bioavailability: The high water solubility implies that dissolution rate is unlikely to be the rate-limiting step in absorption (BCS Class I or III behavior).[1]

-

Excipient Compatibility: As a primary amine and carboxylic acid, 5-APA is reactive.[1] It should not be formulated with reducing sugars (Maillard reaction risk) or strong oxidizers.

References

-

Zwitterion Stability: J. Chem. Phys. 119, 10738 (2003). "Zwitterion formation in hydrated amino acid, dipole bound anions."[1][4] Link[1]

-

Enthalpy of Formation/Combustion: Skoulika, S., Sabbah, R. (1983). "Thermodynamique de composes azotes X. Etude thermochimique de quelques acides

-amines." Thermochimica Acta, 61, 203-214.[1] (Cited in NIST Chemistry WebBook). Link -

Thermodynamic Compilation: Standard Thermodynamic Properties of Chemical Substances. (Derived from Pedley, J.B. et al., 1986). Link

-

Physical Properties: Human Metabolome Database (HMDB) Record for 5-Aminopentanoic acid.[1][2] Link[1]

Sources

Methodological & Application

Advanced Protocol: Integration of 5-Aminopentanoic Acid Hydrate into Solid-Phase Peptide Synthesis

This guide outlines the rigorous scientific protocol for utilizing 5-aminopentanoic acid hydrate (5-AVA[1] · xH₂O) in Solid-Phase Peptide Synthesis (SPPS).[1]

Executive Summary & Scientific Rationale

5-aminopentanoic acid (5-AVA), also known as

The "Hydrate" Challenge: Researchers frequently source the raw material as 5-aminopentanoic acid hydrate .[1] Direct use of this unprotected, hydrated zwitterion in SPPS is chemically non-viable for two reasons:

-

Solubility & Reactivity: The free amino acid is insoluble in standard organic solvents (DMF, DCM) and exists as a zwitterion, preventing efficient activation.

-

Water Content: The hydrate water hydrolyzes active esters (e.g., O-acylisoureas) formed during activation, quenching the coupling reaction.

Therefore, this guide provides a two-phase workflow :

-

Phase A: Conversion of the raw hydrate into the SPPS-compatible building block Fmoc-5-AVA-OH .

-

Phase B: Optimized Solid-Phase Coupling protocols to minimize

-lactam formation and aggregation.

Phase A: Preparation of Fmoc-5-AVA-OH

If you have already purchased pre-protected Fmoc-5-AVA-OH, skip to Phase B.[1] This section is for researchers starting with the raw hydrate.

Mechanism of Action

The raw hydrate is reacted with Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) under basic aqueous conditions.[1] The base neutralizes the zwitterion, allowing the amine to attack the Fmoc-OSu carbonate, while the hydrate water is miscible in the reaction solvent (Water/Dioxane or Water/Acetone).

Protocol 1: Fmoc-Protection of 5-AVA Hydrate[1][2]

Reagents:

-

5-Aminopentanoic acid hydrate (1.0 eq)[1]

-

Fmoc-OSu (1.1 eq)[1]

-

Sodium Carbonate (

) or Sodium Bicarbonate ( -

Solvents: Water (

), 1,4-Dioxane (or Acetone), Ethyl Acetate (EtOAc), 1N HCl.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask, dissolve 5-aminopentanoic acid hydrate (e.g., 10 mmol) and

(25 mmol) in -

Addition: Dissolve Fmoc-OSu (11 mmol) in 1,4-Dioxane (30 mL). Add this solution dropwise to the aqueous amine solution over 30 minutes at 0°C (ice bath).

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

-

Work-up (Critical for Purity):

-

Evaporate the organic solvent (Dioxane/Acetone) under reduced pressure.

-

Dilute the remaining aqueous residue with

(50 mL). -

Wash 1: Extract with Diethyl Ether (

mL) to remove unreacted Fmoc-OSu and byproducts.[1] Discard the organic (top) layer. -

Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 2.0 using 1N HCl. The product, Fmoc-5-AVA-OH, will precipitate as a white solid or oil.[1]

-

Extraction: Extract the acidified aqueous layer with EtOAc (

mL).

-

-

Drying & Isolation: Combine EtOAc layers, wash with brine, dry over anhydrous

, and concentrate in vacuo. -

Recrystallization: If necessary, recrystallize from EtOAc/Hexane to obtain high-purity Fmoc-5-AVA-OH.

Yield Expectation: >85% Validation: Check purity via HPLC (254 nm) and identity via ESI-MS (Expected [M+H]+: ~340.4 Da).

Phase B: Solid-Phase Coupling Protocol

This protocol assumes the use of Fmoc-5-AVA-OH (either commercial or synthesized from Phase A).[1]

Critical Consideration: -Lactam Formation

Unlike

-

Risk 1 (Activation): Slow activation can lead to cyclization of the activated acid species.

-

Risk 2 (On-Resin): After deprotecting the N-terminus of the resin-bound 5-AVA, the free amine can attack the carbonyl of the preceding peptide bond, cleaving the chain and releasing

-valerolactam.[1] -

Mitigation: Use potent coupling reagents (DIC/Oxyma) and immediately couple the subsequent amino acid.

Protocol 2: SPPS Coupling Cycle

Reagents:

-

Resin: Rink Amide or Wang (Swelled in DMF).[2]

-

Fmoc-5-AVA-OH (3–5 eq relative to resin loading).[1]

-

Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure OR HATU / DIPEA.

-

Solvent: DMF (N,N-Dimethylformamide).[1]

Workflow:

| Step | Operation | Reagents/Conditions | Duration | Notes |

| 1 | Fmoc Removal | 20% Piperidine in DMF | 2 x 5 min | Deprotect previous AA on resin.[1] |

| 2 | Wash | DMF | 5 x 1 min | Thorough flow wash. |

| 3 | Activation | Option A (Recommended): Fmoc-5-AVA-OH (3 eq)DIC (3 eq)Oxyma Pure (3 eq)Option B (Steric Bulk): Fmoc-5-AVA-OH (3 eq)HATU (2.9 eq)DIPEA (6 eq) | Pre-activate for 1–2 min in DMF.[1] | Do not pre-activate for >5 min to avoid potential side reactions. |

| 4 | Coupling | Add activated solution to resin.[2][3] | 45–60 min | Shake/Vortex at RT. |

| 5 | Monitoring | Kaiser Test or Chloranil Test | N/A | Ensure negative result (no free amines). |

| 6 | Capping (Optional) | Acetic Anhydride / Pyridine | 10 min | Cap unreacted amines if Kaiser is positive. |

| 7 | Fmoc Removal | 20% Piperidine in DMF | 2 x 5 min | CRITICAL: Proceed immediately to Step 8. |

| 8 | Next Coupling | Next Fmoc-AA-OH | Immediate | Do not leave resin sitting after Step 7 to prevent valerolactam cleavage.[1] |

Visualization: SPPS Workflow & Decision Logic

Figure 1: Optimized SPPS cycle for 5-AVA incorporation. Note the "Immediate" requirement for the subsequent step.

Troubleshooting & Optimization

Solubility Issues

-

Observation: Fmoc-5-AVA-OH precipitates in DCM.[1]

-

Solution: 5-AVA derivatives are more soluble in polar aprotic solvents.[1] Use 100% DMF or NMP. Avoid DCM for the coupling step involving 5-AVA.[1]

Aggregation (The "Difficult Sequence")

-

Observation: Coupling efficiency drops after 5-AVA insertion.

-

Cause: The flexible aliphatic chain can disrupt secondary structure or induce aggregation in growing chains.

-

Solution: Use Pseudoproline dipeptides or Dmb-protection on the amino acid following 5-AVA if the sequence is hydrophobic.[1] Alternatively, elevate coupling temperature to 50°C (using DIC/Oxyma, not HATU to avoid racemization of chiral neighbors).

Lactam Formation (Chain Cleavage)[1]

-

Mechanism: Intramolecular nucleophilic attack by the N-terminal amine of 5-AVA (after Fmoc removal) onto the carbonyl C-5.[1]

-

Prevention:

-

Short Deprotection: Limit piperidine exposure to

min. -

Rapid Transition: Have the next activated amino acid ready before deprotecting the 5-AVA residue.[1]

-

References

-

Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link[1]

-

Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link[1]

-

Bureš, F. (2019). 5-Aminovaleric acid: A versatile building block in organic synthesis.[1] RSC Advances. (General context on 5-AVA utility).

-

Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[1] Organic Letters, 16(3), 940–943. Link[1]

-

Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook. (Reference for spacer arm lengths, 5-AVA is ~7Å).[1] Link

Disclaimer: This protocol involves the use of hazardous chemicals. Always consult Safety Data Sheets (SDS) and utilize appropriate Personal Protective Equipment (PPE).

Sources

Application Notes & Protocols: 5-Aminopentanoic Acid Hydrate as a Flexible Linker for Bioconjugation

Abstract

The linker is a critical component in the design of bioconjugates, profoundly influencing the stability, efficacy, and pharmacokinetic properties of molecules such as Antibody-Drug Conjugates (ADCs).[1][2] This guide provides an in-depth exploration of 5-aminopentanoic acid (5-AVA), a simple, non-cleavable, and flexible aliphatic linker. We will delve into the scientific rationale for its use, the core chemical principles of its reactivity, and detailed, field-proven protocols for its application in bioconjugation workflows. This document is intended for researchers, scientists, and drug development professionals seeking to leverage simple and effective linkers to create stable and functional bioconjugates.

Introduction: The Strategic Role of Linkers in Bioconjugate Design

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern therapeutics and diagnostics.[3][4] In complex constructs like ADCs, the linker serves as more than a simple bridge; it is a sophisticated chemical tool that connects a targeting antibody to a therapeutic payload.[5][6] The linker's design dictates the conjugate's stability in circulation, the efficiency of payload release, and overall therapeutic index.[1][2]

Linkers are broadly categorized based on their properties, such as flexibility and cleavability.

-

Flexible vs. Rigid Linkers: Flexible linkers, often composed of amino acids like glycine and serine or aliphatic chains, provide spatial separation between the conjugated moieties without imposing significant conformational constraints.[7][8] This can be crucial for preserving the biological activity of both components by minimizing steric hindrance.[9] Rigid linkers, in contrast, are designed to maintain a fixed distance and orientation between domains.[8]

-

Cleavable vs. Non-Cleavable Linkers: Cleavable linkers are engineered to release their payload in response to specific triggers within the target cell environment, such as low pH or the presence of specific enzymes.[][11] Non-cleavable linkers, like 5-aminopentanoic acid, form a stable bond and release the payload only upon the complete degradation of the parent biomolecule (e.g., the antibody) within the lysosome.[][13] This strategy ensures maximum stability in circulation and reduces the risk of premature payload release.[14]

5-Aminopentanoic acid (also known as 5-aminovaleric acid) is a delta-amino acid with the chemical formula C₅H₁₁NO₂.[15][16] Its structure features a five-carbon aliphatic chain with a terminal carboxylic acid group and a terminal primary amine group, making it an ideal bifunctional building block for bioconjugation.[17][18]

Rationale for Employing 5-Aminopentanoic Acid

The selection of 5-AVA as a linker is a strategic choice driven by several key advantages that align with the goals of creating simple, stable bioconjugates.

Structural Flexibility and Spatial Separation

The five-carbon (pentyl) backbone of 5-AVA is conformationally flexible. This allows the conjugated molecules (e.g., an antibody and a drug) to orient themselves independently, which can be critical for maintaining the antibody's antigen-binding affinity and the payload's therapeutic activity.[7][8] The linker acts as a simple spacer, effectively separating the two functional domains.

High Stability via Amide Bond Formation

5-AVA is a non-cleavable linker. It participates in bioconjugation through the formation of highly stable amide bonds, which are resistant to hydrolysis under typical physiological conditions (pH 7.4, 37°C).[3] This inherent stability is a major advantage for applications where premature drug release would lead to systemic toxicity and a reduced therapeutic window.[13][14] The payload is released only after the entire conjugate is internalized by the target cell and the antibody component is degraded by lysosomal proteases.[]

Simplicity and Chemical Tractability

As a small molecule with well-defined reactive handles (an amine and a carboxylic acid), 5-AVA is chemically straightforward to work with. The conjugation chemistry is robust, well-characterized, and relies on standard laboratory procedures like carbodiimide chemistry (EDC/NHS coupling), which are familiar to most researchers in the field.[19][20]

Comparison with Other Linker Classes

To understand its specific utility, 5-AVA should be compared against other common linker types.

| Feature | 5-Aminopentanoic Acid | PEG Linkers | Cleavable Linkers (e.g., Val-Cit) |

| Primary Role | Stable, flexible spacer | Hydrophilic, flexible spacer | Environment-sensitive payload release |

| Release Mechanism | Non-cleavable (Antibody degradation)[13] | Non-cleavable (Antibody degradation) | Cleavable (Enzymatic, pH, etc.)[11] |

| Flexibility | High | High | Variable |

| Hydrophilicity | Moderate | High[21] | Variable |

| Key Advantage | High plasma stability, simplicity | Reduces aggregation, improves PK[21] | Targeted, rapid payload release[] |

| Key Consideration | Payload must be active with linker remnant | Potential for immunogenicity | Potential for premature release[2] |

Core Bioconjugation Chemistry

The utility of 5-AVA as a linker stems from the orthogonal reactivity of its two functional groups. A typical strategy involves activating the carboxylic acid to react with a primary amine (e.g., a lysine residue on an antibody) or using the linker's amine to react with an activated ester on a payload molecule.

The most common method for forming the amide bond is through the activation of the carboxylic acid using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS).

Mechanism of Action:

-

O-acylisourea Intermediate Formation: The carboxyl group of 5-AVA attacks the EDC, forming a highly reactive O-acylisourea intermediate.

-

NHS Ester Formation: This unstable intermediate is prone to hydrolysis. NHS is added to react with it, forming a more stable, amine-reactive NHS ester. This conversion increases the efficiency of the final conjugation step.

-

Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target biomolecule, forming a stable amide bond and releasing NHS.

Experimental Protocols

The following protocols provide a robust framework for a two-step conjugation strategy: first, the activation of 5-aminopentanoic acid, and second, its conjugation to a primary amine-containing biomolecule, such as an antibody.

Protocol 1: Activation of 5-Aminopentanoic Acid with EDC/NHS

This protocol describes the preparation of an amine-reactive NHS ester of 5-AVA. This activated linker can then be used to label proteins or other amine-containing molecules.

Materials:

-

5-Aminopentanoic acid hydrate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

Procedure:

-

Prepare Reagents: Immediately before use, prepare solutions of 5-AVA, EDC, and NHS in anhydrous DMF or DMSO. For example, prepare 100 mM stock solutions. Causality Note: EDC and NHS esters are moisture-sensitive and can hydrolyze rapidly in aqueous solutions. Preparing fresh solutions in anhydrous solvent is critical for high reaction efficiency.[20]

-

Reaction Setup: In a microcentrifuge tube, combine the reagents in the following order. This example is for a 1 µmol scale reaction.

-

10 µL of 100 mM 5-Aminopentanoic acid (1 µmol, 1 equivalent)

-

15 µL of 100 mM NHS (1.5 µmol, 1.5 equivalents)

-

15 µL of 100 mM EDC (1.5 µmol, 1.5 equivalents)

-

Expert Insight: Adding NHS before EDC can help improve the efficiency of NHS-ester formation and reduce the formation of undesired side products.

-

-

Incubation: Allow the activation reaction to proceed at room temperature for 15-30 minutes. The resulting solution contains the activated 5-AVA-NHS ester and is now ready for direct use in the subsequent conjugation step. Do not store this activated solution for extended periods.

Protocol 2: Conjugation of Activated 5-AVA to an Antibody

This protocol details the labeling of an antibody (e.g., IgG) via its surface lysine residues.

Materials:

-

Antibody solution (e.g., 1-10 mg/mL in PBS, pH 7.2-8.0)

-

Activated 5-AVA-NHS ester solution (from Protocol 1)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10K MWCO)

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete for reaction with the NHS ester and must be removed by buffer exchange.

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated 5-AVA-NHS ester solution to the antibody solution.[20] Perform the addition while gently vortexing to ensure homogenous mixing.

-

Causality Note: The optimal pH for NHS ester reactions with primary amines is 7.0-9.0.[20] A pH below 7.0 will result in protonated amines that are poor nucleophiles, reducing reaction efficiency. A pH above 9.0 significantly increases the rate of hydrolysis of the NHS ester.

-

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.

-

Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes. This will hydrolyze any remaining unreacted NHS esters.

-

Purification: Remove unreacted linker and byproducts by purifying the antibody conjugate.

-

Size-Exclusion Chromatography (SEC): This is the preferred method for rapid and efficient separation. Equilibrate the column with the desired final storage buffer (e.g., PBS, pH 7.4).

-

Dialysis: Dialyze the reaction mixture against the storage buffer for 24-48 hours at 4°C with at least three buffer changes.

-

Protocol 3: Characterization of the Bioconjugate

Confirming the successful synthesis and purity of the conjugate is a critical final step.

-

SDS-PAGE: Analyze the purified conjugate alongside the unconjugated antibody. A successful conjugation will result in a slight increase in the molecular weight, visible as a shift in the band(s) corresponding to the antibody heavy and/or light chains.[22]

-

Mass Spectrometry (MS): For precise characterization, use ESI-MS or MALDI-TOF to determine the exact mass of the conjugate.[22] This allows for the calculation of the average number of linkers conjugated per antibody, often referred to as the Drug-to-Antibody Ratio (DAR) in ADC development.

-

UV-Vis Spectrophotometry: If 5-AVA is used to conjugate a payload with a unique absorbance spectrum, the degree of labeling can be estimated by measuring the absorbance at two wavelengths (e.g., 280 nm for the protein and the λ_max for the payload).[20]

Troubleshooting and Scientific Insights

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Efficiency | - Hydrolysis of EDC or NHS ester.- Incorrect reaction pH (too low).- Presence of competing amine-containing buffers (Tris, glycine). | - Use fresh, anhydrous solvents for activation.- Ensure reaction pH is between 7.2 and 8.5.[20]- Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) before conjugation. |

| Protein Aggregation | - High degree of conjugation can alter protein pI and increase hydrophobicity.- Cross-linking between protein molecules. | - Reduce the molar excess of the activated linker used in the reaction.- Optimize the reaction time and temperature.- Include solubility-enhancing excipients in the final formulation if necessary. |

| Heterogeneous Product | - Non-specific conjugation to multiple lysine residues. | - This is an inherent outcome of lysine conjugation.[13] Accept the heterogeneity or explore site-specific conjugation methods (e.g., targeting engineered cysteines) for a more uniform product.[4][6] |

Conclusion

5-Aminopentanoic acid hydrate is a valuable tool in the bioconjugation toolkit. Its simple aliphatic structure provides flexibility and spatial separation, while its bifunctional nature allows for the formation of highly stable, non-cleavable amide linkages using well-established chemical protocols. While it does not offer the targeted release of cleavable linkers or the significant hydrophilicity of PEG linkers, its key advantages of stability, simplicity, and predictability make it an excellent choice for applications requiring robust and permanent conjugation. By understanding the underlying chemistry and following validated protocols, researchers can effectively employ 5-AVA to develop novel and effective bioconjugates for a wide range of scientific applications.

References

- PurePEG. (2025, October 6). PEG Linkers vs. Non-PEG Linkers: Which One Should You Use? PurePEG.

- BroadPharm. (n.d.). Fmoc-5-aminopentanoic acid, 123622-48-0. BroadPharm.

- BOC Sciences. (n.d.). How ADC Linkers Affect Drug Delivery and Targeting Selectivity? BOC Sciences.

- iGEM. (2001, August 15). What you need to know Rigid linkers Flexible linkers Semi-flexible linkers. iGEM.

-

Lu, J., et al. (2016). Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences. Available at: [Link]

- kbDNA. (2020, May 8). Tech Note: The Latest on Linkers for Recombinant Fusion Proteins. kbDNA.

- Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Pharmacology.

- Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates. Creative Biolabs.

- Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Abzena.

- BOC Sciences. (2025, November 21). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices. BOC Sciences.

-

Chen, X., et al. (2013). Fusion Protein Linkers: Property, Design and Functionality. Advanced Drug Delivery Reviews. Available at: [Link]

-

J-S. J. Oh, et al. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. International Journal of Molecular Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138, 5-Aminovaleric acid. PubChem. Available at: [Link]

-

ResearchGate. (2021, September 17). (PDF) Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. ResearchGate. Available at: [Link]

- PurePEG. (2025, July 1). Cleavable vs. Non-Cleavable PEG Linkers: Pros, Cons, and Applications. PurePEG.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439402, 5-Amino-2-oxopentanoic acid. PubChem. Available at: [Link]

- Chem-Impex. (n.d.). 5-Aminovaleric acid. Chem-Impex.

- PurePEG. (2025, October 6). ADC Linker Selection Guide: A Strategic Framework for Optimizing Bioconjugation. PurePEG.

-

K.J. Beh, et al. (2019). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceuticals. Available at: [Link]

- Boster Bio. (n.d.). Bioconjugation application notes. Boster Bio.

- American Pharmaceutical Review. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. American Pharmaceutical Review.

- Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Precise PEG.

- Google Patents. (2021). US20210187114A1 - Novel linker, preparation method, and application thereof. Google Patents.

- BenchChem. (2025). Application Notes and Protocols for Bioconjugation of Peptides with 5-Azidopentanoic Acid Ethyl Ester. BenchChem.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6992101, 5-Ammoniopentanoate. PubChem. Available at: [Link]

- Vaia. (n.d.). Treatment of 5- aminopentanoic acid DCC(dicyclohexylcarbodiimide) yields a lactam. Show the structure of the product and the mechanism of the reaction. Vaia.

- Lumiprobe. (n.d.). Bioconjugation reagents. Lumiprobe.

-

C.A. Challener. (2015). Current ADC Linker Chemistry. AAPS J. Available at: [Link]

- FooDB. (2011, September 21). Showing Compound 5-Aminopentanoic acid (FDB023151). FooDB.

- Livestock Metabolome Database. (2016, July 13). Showing metabocard for 5-Aminopentanoic acid (LMDB00429). Livestock Metabolome Database.

- BenchChem. (2025). A Comparative Guide to Bioconjugation Reagents: Alternatives to 5-Isocyanatopentanoic Acid. BenchChem.

-

Royal Society of Chemistry. (n.d.). Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization. RSC Publishing. Available at: [Link]

- CymitQuimica. (n.d.). CAS 660-88-8: 5-Aminovaleric acid. CymitQuimica.

- TCI (Shanghai) Development Co., Ltd. (n.d.). Bioconjugation Reagents. TCI Chemicals.

- Samieipour, F., et al. (2026, January 18). Recent developments in bioconjugation: From strategies to design and clinical applications. Biomedicine & Pharmacotherapy.

Sources

- 1. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 3. Bioconjugation application notes [bionordika.fi]

- 4. researchgate.net [researchgate.net]

- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 6. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. static.igem.org [static.igem.org]

- 8. Fusion Protein Linkers: Property, Design and Functionality - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tech Note: The Latest on Linkers for Recombinant Fusion Proteins [kbdna.com]

- 11. purepeg.com [purepeg.com]

- 13. purepeg.com [purepeg.com]

- 14. abzena.com [abzena.com]

- 15. 5-Aminovaleric acid | C5H11NO2 | CID 138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Showing Compound 5-Aminopentanoic acid (FDB023151) - FooDB [foodb.ca]

- 17. chemimpex.com [chemimpex.com]

- 18. CAS 660-88-8: 5-Aminovaleric acid | CymitQuimica [cymitquimica.com]

- 19. Fmoc-5-aminopentanoic acid, 123622-48-0 | BroadPharm [broadpharm.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. purepeg.com [purepeg.com]

- 22. precisepeg.com [precisepeg.com]

Derivatization of 5-aminopentanoic acid hydrate for GC-MS analysis

Application Note: GC-MS Analysis of 5-Aminopentanoic Acid Hydrate

A Senior Application Scientist's Guide to Robust Derivatization Strategies

Introduction: Overcoming the Analytical Challenge

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry, prized for its high chromatographic resolution and sensitive detection. However, its application is primarily limited to volatile and thermally stable compounds.[1][2] 5-aminopentanoic acid, a delta amino acid, presents a significant analytical hurdle in its native form.[3] Like other amino acids, its zwitterionic nature—possessing both a carboxylic acid and an amino group—results in high polarity, strong intermolecular hydrogen bonding, and consequently, very low volatility.[1][4][5] Direct injection into a GC system would lead to thermal decomposition in the injector port and poor chromatographic performance.[4]

To enable GC-MS analysis, a chemical modification process known as derivatization is essential.[1][5][6] This process transforms the polar, non-volatile analyte into a less polar, more volatile, and thermally stable derivative by masking the active functional groups (-COOH and -NH2).[7][8][9] This guide provides a detailed exploration of two primary, field-proven derivatization strategies for 5-aminopentanoic acid: silylation and alkyl chloroformate-mediated acylation/esterification.

Strategic Selection of a Derivatization Reagent